tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-6-4-5-12-9(8)15/h7,12H,4-6H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNSIHROHZERFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2NCCCN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate typically involves the following steps:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core:
- The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones.
- Reaction conditions often include heating the mixture in a suitable solvent like ethanol or acetic acid, sometimes under reflux conditions.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can target the carbamate group or the heterocyclic core.
- Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution:
- Nucleophilic substitution reactions can occur at the tert-butyl group or the carbamate nitrogen.
- Reagents such as alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyrimidine core.
Reduction: Reduced forms of the carbamate or heterocyclic core.
Substitution: Substituted derivatives with various functional groups replacing the tert-butyl or carbamate groups.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate, exhibit promising anticancer properties. These compounds have been identified as inhibitors of the PI3K (phosphoinositide 3-kinase) signaling pathway, which is crucial in cancer cell proliferation and survival. A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance selectivity and potency against various cancer cell lines .
Anti-inflammatory and Autoimmune Disease Treatment
The compound has also been explored for its potential in treating inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis. The design of a library of benzimidazole derivatives based on the pyrazolo[1,5-a]pyrimidine structure showed significant activity as selective inhibitors of PI3K δ isoform with low IC50 values . This suggests that this compound could play a role in developing new therapies for these conditions.
Modifications and Potency
The structure-activity relationship (SAR) studies have revealed that specific modifications to the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For example, the introduction of different amine substituents at the C(2) position has been shown to enhance the compound's potency against PI3K δ . Such insights are critical for optimizing drug candidates for clinical use.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes starting from commercially available precursors. Recent methodologies have focused on improving yields and reducing reaction times through innovative coupling reactions .
Case Studies
Several case studies highlight the successful synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings. For instance, a study reported the synthesis of a series of compounds that demonstrated significant inhibition of cancer cell lines with IC50 values in the nanomolar range . Such findings underscore the therapeutic potential of these compounds.
Clinical Trials
Given the promising preclinical results, further research is warranted to evaluate the safety and efficacy of this compound in clinical trials. The ongoing exploration into its mechanism of action will also provide valuable insights into its therapeutic applications.
Expansion into Other Therapeutic Areas
Beyond cancer and autoimmune diseases, there is potential for exploring other therapeutic areas such as viral infections and neurodegenerative disorders where modulation of kinase activity could be beneficial .
Mechanism of Action
The mechanism by which tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine core can mimic natural substrates or inhibitors, allowing it to interfere with biological pathways. The carbamate group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-rich substituents (e.g., dimethylcarbamoyl in 159 ) or boronate esters (e.g., 173 ) often result in higher yields (≥94%) due to improved reactivity in cross-coupling reactions. Conversely, sterically hindered groups (e.g., 3-ethyl in 174 ) reduce yields (34%).
- Bromination Efficiency : Brominated derivatives (e.g., 161 ) are synthesized in high yields (85–94%), enabling downstream functionalization via cross-coupling.
Physicochemical Properties
Key Observations :
Biological Activity
tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : 2416229-39-3
- Molecular Formula : C12H20N4O2
- Molecular Weight : 252.32 g/mol
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of various kinases. Specifically, they have been shown to interact with the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cellular signaling related to growth and metabolism. The compound's structure suggests it may inhibit specific isoforms of PI3K, contributing to its biological effects.
Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their activity against cancer cell lines. The most potent compounds exhibited IC50 values in the nanomolar range against various cancer types, indicating strong antitumor activity .
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| CPL302415 | 18 | PI3Kδ inhibitor |
| Compound A | 52 | Breast cancer |
| Compound B | 74 | Lung cancer |
Anti-inflammatory Activity
In addition to antitumor properties, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting specific kinases involved in cytokine production.
Case Study 1: Inhibition of PI3Kδ
A significant study focused on the inhibition of PI3Kδ using various pyrazolo[1,5-a]pyrimidine derivatives. The lead compound demonstrated a remarkable selectivity for PI3Kδ over other isoforms with an IC50 value as low as 18 nM. This selectivity is critical for minimizing side effects in therapeutic applications .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of related pyrazolo compounds against Mycobacterium tuberculosis. The derivatives showed promising results as inhibitors of pantothenate synthetase (PS), a target for new tuberculosis treatments .
Q & A
Q. Table 1. Key Synthetic Parameters for tert-Butyl Carbamate Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
